molecular formula C8H13N5O B13076215 5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B13076215
M. Wt: 195.22 g/mol
InChI Key: CFKOCKPUKJNBAA-UHFFFAOYSA-N
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Description

5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide (CAS 1698476-92-4) is a high-purity small-molecule compound supplied for virology and medicinal chemistry research. This chemical belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocycles, a scaffold recognized for its versatility in drug design due to its structural similarity to purine bases . This compound is of significant research value primarily for its application in the development of novel anti-influenza (Flu) therapeutics. It functions by targeting the viral RNA-dependent RNA polymerase (RdRP), a key complex in the influenza virus life cycle . Specifically, the 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide scaffold has been shown to disrupt the protein-protein interaction (PPI) between the PA and PB1 subunits of the RdRP, thereby inhibiting the assembly and function of the polymerase and blocking viral replication . Hybrid compounds based on this core structure have demonstrated potent activity in inhibiting the PA-PB1 interaction (IC50 values in the low micromolar range) and exhibit broad anti-FluA and -FluB activity in cellular assays, without significant cytotoxicity . Researchers will find this compound particularly useful for probing viral polymerase mechanisms and as a key synthetic intermediate in the design and synthesis of next-generation antiviral agents. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H13N5O

Molecular Weight

195.22 g/mol

IUPAC Name

5,7-dimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C8H13N5O/c1-4-3-5(2)13-8(10-4)11-7(12-13)6(9)14/h4-5H,3H2,1-2H3,(H2,9,14)(H,10,11,12)

InChI Key

CFKOCKPUKJNBAA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C(=NC(=N2)C(=O)N)N1)C

Origin of Product

United States

Preparation Methods

Construction of the Triazolo[1,5-a]pyrimidine Core

The core is commonly synthesized by cyclocondensation of appropriately substituted pyrimidine precursors with 1,2,4-triazole or hydrazine derivatives. For example, a substituted pyrimidine intermediate bearing methyl groups at the 5- and 7-positions is reacted with hydrazine or 1,2,4-triazole under reflux conditions in ethanol or other suitable solvents, often catalyzed by acid (e.g., HCl) to facilitate ring closure.

Introduction of Methyl Groups

Methyl substituents at the 5- and 7-positions are typically introduced via methylated starting materials or by selective methylation of the pyrimidine ring prior to triazole ring formation. This can involve the use of methyl-substituted pyrimidine intermediates or methylation reagents such as methyl iodide under basic conditions.

Carboxamide Functionalization at the 2-Position

The 2-carboxamide group is introduced by converting a 2-position precursor (often a 2-chloropyrimidine or 2-carboxylate ester) into the corresponding carboxamide. This is achieved by nucleophilic substitution or amidation reactions using ammonia or primary amines under controlled conditions, typically involving heating in polar solvents like ethanol or DMF.

Representative Synthetic Route (Literature-Based)

Step Reagents & Conditions Description Outcome
1 5,7-dimethylpyrimidine derivative + hydrazine hydrate, EtOH, reflux, HCl catalyst Cyclocondensation to form triazolo[1,5-a]pyrimidine core Fused heterocycle with methyl groups at 5,7-positions
2 2-chloropyrimidine intermediate + ammonia or primary amine, EtOH or DMF, heat Nucleophilic substitution to install carboxamide at 2-position Formation of 2-carboxamide functionality
3 Purification by recrystallization or chromatography Isolation of pure 5,7-dimethyl-4H,5H,6H,7H-triazolo[1,5-a]pyrimidine-2-carboxamide Final compound ready for characterization

Detailed Research Findings and Optimization

  • Ring Closure Efficiency: Acid catalysis (e.g., HCl) in ethanol under reflux enhances cyclization yield and purity of the triazolo ring system.

  • Substituent Effects: Methyl groups at 5- and 7-positions influence the dihedral angle and conformational flexibility of the fused ring, impacting biological activity and synthetic accessibility.

  • Amidation Conditions: Amidation at the 2-position is optimized by controlling temperature and solvent polarity to avoid side reactions such as hydrolysis or over-substitution.

  • Purification: Recrystallization from ethanol/water mixtures or chromatographic techniques (e.g., silica gel column chromatography) yield analytically pure compounds suitable for further biological evaluation.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Notes
Cyclocondensation solvent Ethanol Reflux with acid catalyst
Cyclocondensation time 4–12 hours Monitored by TLC
Methylation method Use of methylated pyrimidine precursors or methyl iodide Selective methylation preferred
Amidation reagent Ammonia or primary amines Excess reagent can improve yield
Amidation solvent Ethanol or DMF Polar solvents facilitate substitution
Purification Recrystallization or chromatography Ensures high purity

Chemical Reactions Analysis

Reactivity:

    Oxidation and Reduction: 5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can undergo oxidation and reduction reactions.

    Substitution: It is susceptible to nucleophilic substitution reactions at appropriate positions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Oxidation/Reduction: Oxidizing agents (e.g., KMnO4) or reducing agents (e.g., NaBH4).

Major Products: The major products formed during these reactions include derivatives of the triazolopyrimidine core, which can be further modified for specific applications.

Scientific Research Applications

Chemistry:

    Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug candidates due to its unique structure.

    Catalysis: It may serve as a ligand or catalyst in organic transformations.

Biology and Medicine: Industry:

    Pharmaceuticals: It may find applications in drug development.

    Agrochemicals: Derivatives could be used in crop protection.

Mechanism of Action

The exact mechanism by which 5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of triazolo[1,5-a]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Substituent Patterns and Key Features
Compound Name (Example) Substituents Functional Group Key Properties/Activities Reference
Target Compound 5,7-dimethyl 2-carboxamide Antiproliferative (hypothesized) [3, 10]
5-Methyl-7-phenyl variant (Compound 8) 5-methyl, 7-phenyl 2-carboxamide Synthetic intermediate [7]
[1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides (8a–8f) Variable 5,7-substituents 2-sulfonamide Herbicidal activity [2]
Ethyl 5,7-dimethyl-triazolo-pyrimidine-2-carboxylate 5,7-dimethyl 2-carboxylate ester Unreported bioactivity [16]
7-(2-Methoxyphenyl)-5-methyl variant 7-(2-MeOPh), 5-methyl 6-carboxamide Structural analog [12]

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds
Compound Type Melting Point Range (°C) Yield (%) Spectral Data (NMR/HRMS) Reference
2-Amino-carboxamides (5a–v) 230.1–306.5 47–66 δ 168.13 (13C NMR), HRMS 465.1881 [4, 6]
Herbicidal sulfonamides (8a–8f) Not reported Moderate Not detailed [2]
Ethyl 5,7-dimethyl-2-carboxylate Not reported Not given MFCD03659569 (CAS data) [16]

Key Structural-Activity Relationships (SAR)

  • Carboxamide vs. Sulfonamide: The 2-carboxamide group enhances hydrogen bonding (critical for antiproliferative activity), while sulfonamides improve lipophilicity and enzyme targeting (herbicidal applications) .
  • Methyl vs. Aryl Substituents: 5,7-Dimethyl groups may increase metabolic stability compared to bulkier aryl substituents (e.g., 7-phenyl), which could enhance bioavailability .

Biological Activity

5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Interactions

The compound exhibits a range of pharmacological activities by interacting with various molecular targets. It is known to inhibit specific enzymes involved in critical biochemical pathways. For instance, compounds with a similar triazolo[1,5-a]pyrimidine scaffold have been reported to selectively inhibit phosphodiesterase (PDE) enzymes, impacting cyclic AMP signaling pathways in the cardiovascular system .

Enzyme Inhibition

Research indicates that 5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide may inhibit enzymes related to metabolic processes. The binding affinity of this compound to target enzymes suggests significant modulation of cellular functions such as proliferation and apoptosis through alterations in signaling pathways like ERK .

Binding Affinities

The compound has demonstrated strong binding affinities with various biomolecules. This property is crucial for its inhibitory effects on enzymes and receptors that play roles in disease mechanisms. The interactions can lead to significant changes in the metabolic flux within cells .

Cellular Effects

In vitro studies have shown that this compound affects cell viability and function across different cell lines. Notably, it has been observed to induce apoptosis in cancer cell lines while exhibiting antimicrobial properties against certain pathogens .

Case Studies

  • Antiviral Activity : A study focusing on the inhibition of influenza A virus polymerase demonstrated that derivatives of triazolo[1,5-a]pyrimidine effectively disrupted the PA-PB1 interaction necessary for viral replication. This highlights the potential of such compounds in antiviral therapies .
  • Anticancer Properties : Other research has indicated that similar compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways. For instance, the activation of caspases and alteration of Bcl-2 family proteins were noted as mechanisms leading to increased apoptosis rates .
  • Antimicrobial Effects : The compound has shown significant inhibitory activity against a range of microorganisms. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within the pathogens .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralInhibition of influenza A virus polymerase
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
MechanismDescriptionReferences
Enzyme InhibitionInhibition of PDE and other metabolic enzymes
Signal Pathway ModulationAlteration of ERK signaling affecting cell fate
Apoptosis InductionActivation of caspases leading to programmed cell death

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